Methyl 3-hydroxythiophene-2-carboxylate
Overview
Description
Methyl 3-hydroxythiophene-2-carboxylate is a chemical compound that is part of the thiophene family, which are sulfur-containing heterocycles. The compound features a hydroxy group at the third position and a carboxylate ester at the second position on the thiophene ring. This structure makes it a versatile intermediate for various chemical reactions and synthesis processes.
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through different methods. For instance, a practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate has been developed using Chan-Lam cross-coupling, which tolerates a broad range of functional groups . Additionally, a safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate has been reported, which avoids the use of strong bases and can be scaled up .
Molecular Structure Analysis
The molecular structure of this compound allows for various chemical behaviors and interactions. For example, the presence of the hydroxy group influences the reactivity of the compound, as seen in the spontaneous dimerization of 3-hydroxythiophene to form more complex structures . The compound's structure also facilitates the synthesis of novel molecules with potential anti-inflammatory properties .
Chemical Reactions Analysis
This compound undergoes a range of chemical reactions. It can dimerize spontaneously , participate in Chan-Lam cross-coupling , and react with electrophiles . The compound's enolates can be O-alkylated and O-acylated with high regioselectivity . Moreover, the chlorination of this compound and subsequent reactions with active hydrogen-containing compounds have been explored, leading to the production of 5-substituted compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its functional groups. The hydroxy group and carboxylate ester contribute to its solubility and reactivity. The compound's reactivity with electrophiles is less than that of corresponding 3-hydroxypyrroles, but it can still undergo various reactions such as Vilsmeier formylation . The compound's enolates show high regioselectivity in O-alkylation and O-acylation . Additionally, the effects of substituents on the compound's reactivity have been studied, revealing different behaviors in chlorination and further reactions .
Scientific Research Applications
Chemical Reactions and Synthesis
Methyl 3-hydroxythiophene-2-carboxylate serves as a key intermediate in various chemical reactions and syntheses. For instance, it undergoes straightforward halogenation to yield thiophene-2,4-diols, leading to the production of 3,5-dialkoxythiophene-2-carboxylic acids and ethers of thiotetronic and α-halogenothiotetronic acids in high yields (Corral & Lissavetzky, 1984). Additionally, the chlorination of this compound and its reaction with active hydrogen-containing compounds has been explored to produce 5-substituted compounds (Corral, Lissavetzky & Manzanares, 1990).
Nitration and Derivative Formation
The nitration of methyl-3-hydroxythiophene-2-carboxylate produces two products, leading to the formation of the thieno[3,4-b][1,4]oxazine ring system, which is significant in organic chemistry (Barker, Huddleston, Wood & Burkitt, 2001).
Phase Transfer Catalysis
This compound has been utilized in phase transfer catalysis-assisted Thorpe reactions for synthesizing 3-aminothiophene-2-carboxylates, which are important in organic syntheses (Shah, 2011).
Spectroscopic Properties
Studies have also delved into the chemical and spectroscopic properties of the 3-hydroxythiophene system, highlighting the structural and reactive characteristics of this compound (Hunter & McNab, 2010).
Novel Synthesis Routes
Research has been conducted on novel synthesis routes involving this compound, such as the Meerwein reaction for the synthesis of substituted 3-hydroxythiophenes (Ostapiuk et al., 2021).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, this compound has been used in synthesizing key intermediates for drugs, dyes, and pesticides. For instance, its role in the synthesis of anti-inflammatory agents has been explored (Moloney, 2001).
Crystallographic Studies
Crystallographic and computational studies of derivatives like methyl-3-aminothiophene-2-carboxylate have provided insights into the molecular interactions and properties of these compounds (Tao et al., 2020).
Biological Activity
While the focus is not on drug use and side effects, it's noteworthy that certain derivatives of this compound have been studied for their potential biological activities, such as inhibition of Hepatitis B Virus replication (Kovalenko et al., 2020).
Mechanism of Action
Target of Action
Methyl 3-hydroxythiophene-2-carboxylate is an organic compound It’s often used as a reactant in synthesizing nitro-products where reaction occurs with thiophenol .
Mode of Action
It’s known that it can undergo addition and elimination reactions, as well as ester hydrolysis . For instance, Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, obtained from this compound by straightforward halogenation, added alcohols and then lost hydrogen chloride at room temperature to yield thiophene-2,4-diols .
Biochemical Pathways
It’s known to be involved in the synthesis of various bioactive compounds and heterocyclic compounds .
Pharmacokinetics
It’s slightly soluble in water , which may influence its bioavailability and distribution.
Result of Action
It’s used as a reactant in synthesizing nitro-products where reaction occurs with thiophenol , suggesting it may play a role in the synthesis of these compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound should be stored in a dry, cool, and well-ventilated place . Direct contact should be avoided as it may cause skin and eye irritation . Furthermore, it should be kept away from fire and high-temperature environments .
properties
IUPAC Name |
methyl 3-hydroxythiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c1-9-6(8)5-4(7)2-3-10-5/h2-3,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMVRXMFCHXUMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342368 | |
Record name | Methyl 3-hydroxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5118-06-9 | |
Record name | Methyl 3-hydroxythiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-thiophene-2-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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